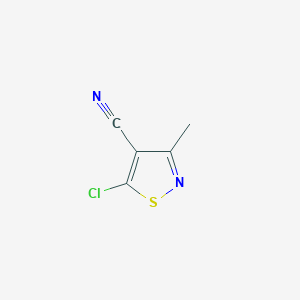

5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile

Description

Propriétés

IUPAC Name |

5-chloro-3-methyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2S/c1-3-4(2-7)5(6)9-8-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGYCNGIPRCGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00780719 | |

| Record name | 5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00780719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25069-00-5 | |

| Record name | 5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00780719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the reaction of 2-chloroacrylonitrile with thiourea under basic conditions to form the thiazole ring. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic or neutral conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Products: Various substituted thiazoles depending on the nucleophile used.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiazolidines and related compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile has demonstrated notable antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.30 |

| Pseudomonas aeruginosa | 0.40 |

This data suggests that the compound can effectively inhibit bacterial growth, potentially serving as a basis for new antibiotics or preservatives in pharmaceuticals.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown efficacy against various cancer cell lines, indicating its potential as an anticancer agent.

| Cell Line | Inhibition Concentration (IC) μM | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| A375 | 10 | Cell cycle arrest |

| HCT116 | 12 | Inhibition of cell proliferation |

These findings highlight the compound's ability to interfere with cancer cell viability and proliferation, suggesting avenues for further research in cancer therapeutics.

Agricultural Applications

This compound is also being investigated for its potential as a pesticide and herbicide. Its biological activity against plant pathogens and pests makes it a valuable candidate for agricultural use.

Insecticidal Activity

Studies have shown that this compound exhibits insecticidal properties against common agricultural pests.

| Insect Species | Effective Concentration (EC) μg/mL |

|---|---|

| Aphids | 50 |

| Whiteflies | 70 |

| Spider Mites | 60 |

The effective concentrations indicate that the compound can be utilized to manage pest populations in crops, potentially reducing reliance on traditional pesticides.

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science, particularly in the development of corrosion inhibitors.

Corrosion Inhibition Studies

Research indicates that this compound can act as an effective corrosion inhibitor for metals in acidic environments.

| Metal Type | Corrosion Rate Reduction (%) |

|---|---|

| Mild Steel | 85 |

| Copper | 75 |

These results suggest that incorporating this compound into protective coatings could enhance the longevity and durability of metal structures.

Case Studies

Several case studies have underscored the diverse applications of this compound:

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Proliferation Inhibition : Research involving multiple cancer cell lines revealed that modifications to the thiazole structure could enhance anticancer activity. The study emphasized the importance of structural optimization in drug design.

- Agricultural Field Trials : Field trials testing the insecticidal properties of this compound showed promising results in controlling pest populations while being less harmful to beneficial insects compared to conventional pesticides.

Mécanisme D'action

The mechanism of action of 5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Analogous Thiazole Derivatives

Structural and Substituent Variations

Substituent positions and functional groups significantly influence the physicochemical and biological properties of thiazole derivatives. Below is a structural comparison (Table 1):

Table 1: Structural Comparison of 1,2-Thiazole-4-carbonitrile Derivatives

Key Observations:

- Phenyl Substitution : 3-Chloro-5-phenyl-1,2-thiazole-4-carbonitrile exhibits increased lipophilicity (density: 1.43 g/cm³, boiling point: 299.1°C), making it suitable for membrane-penetrating drug candidates .

- Trifluoromethyl Group: The CF₃ group in 5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile enhances metabolic stability and electron-withdrawing effects, which are advantageous in agrochemical design .

- Dichloro Substitution : 3,5-Dichloro-1,2-thiazole-4-carbonitrile’s dual Cl substituents amplify electrophilicity, enabling efficient Suzuki-Miyaura couplings .

Physicochemical Properties

Table 2: Physical Property Comparison

Activité Biologique

5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile is a thiazole derivative that has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

This compound has a molecular formula of C5H4ClN3S and a molar mass of approximately 177.6 g/mol. Its unique structure, characterized by the presence of a chlorine atom at the 5-position and a carbonitrile group at the 4-position, imparts distinct chemical reactivity and biological activity .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit the growth of various microorganisms. It is believed to interact with microbial enzymes or receptors, disrupting their function and leading to antimicrobial effects .

- Anticancer Properties : Research indicates that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, N'-substituted derivatives of related thiazole compounds have shown promising results in inhibiting cancer cell proliferation in various human cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo) .

- Antiviral Activity : Thiazole derivatives have also been explored for their antiviral properties. They may inhibit viral replication through various mechanisms, including interference with viral enzymes .

The mechanism by which this compound exerts its biological effects involves:

- Target Binding : The compound binds to specific receptors or enzymes with high affinity, leading to modulation of their activity. This can result in inhibition of pathways critical for microbial growth or cancer cell survival .

- Biochemical Pathways : It has been associated with several biochemical pathways, including those involved in apoptosis induction in cancer cells. Studies have shown that certain thiazole derivatives can increase the expression of pro-apoptotic factors such as p53 and activate caspase pathways leading to cell death.

Case Studies

Several studies highlight the biological efficacy of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-3-methyl-1,2-thiazole-4-carbonitrile, and how do reaction conditions influence yield?

- Methodology : Cyclocondensation of substituted thioamides with chloroacetonitrile derivatives under acidic or basic conditions is a common approach. Ultrasound-assisted methods (20–40 kHz) in ethanol/glacial acetic acid mixtures reduce reaction times to 20 minutes, improving yields (65–80%) by enhancing reagent diffusion . Catalyst systems like NaCl (5 mol%) can further optimize efficiency by stabilizing intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodology :

- NMR : and NMR identify substituent positions (e.g., methyl at C3, chloro at C5). Aromatic protons in thiazole rings typically appear at δ 7.2–8.5 ppm .

- IR : Stretching frequencies for C≡N (~2220 cm) and C-Cl (~750 cm) confirm functional groups .

- X-ray crystallography : Monoclinic systems (e.g., space group , ) resolve bond angles and packing motifs, critical for comparing derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

- Methodology :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification. Ethanol/water mixtures balance cost and efficiency .

- Catalysts : Transition metals (e.g., CuI) or organocatalysts (e.g., thioureas) accelerate cyclization. For example, NaCl reduces byproduct formation in heterocyclization .

- Table : Comparative optimization data from analogous syntheses:

| Method | Solvent | Catalyst | Yield (%) | Time | Reference |

|---|---|---|---|---|---|

| Ultrasound-assisted | Ethanol/HOAc | None | 80 | 20 min | |

| Thermal reflux | DMF | CuI | 75 | 6 h |

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers in thiazole rings) by analyzing signal coalescence at elevated temperatures .

- DFT calculations : Compare experimental chemical shifts with computational models (B3LYP/6-311+G**) to validate tautomeric forms .

- Multi-technique correlation : Cross-validate IR carbonyl stretches with X-ray bond lengths (e.g., C≡N: 1.15 Å vs. computational predictions).

Q. What strategies guide the design of biologically active derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO) at C4 to enhance electrophilicity for nucleophilic targeting. Substituent bulkiness at C3 (methyl vs. ethyl) modulates membrane permeability .

- Click chemistry : Azide-alkyne cycloaddition at the carbonitrile group generates triazole-linked conjugates for targeted drug delivery .

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.